
ML328
概要
説明
準備方法
. 合成経路は通常、以下の手順を含みます。
コア構造の形成: これは、適切な出発物質を反応させて、ピペミド酸チオ尿素コアを形成することを含みます。
官能基化: 化合物の活性と選択性を高めるための、トリフルオロメチルなどの官能基の導入。
化学反応の分析
ML328は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: This compoundの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます.
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、生物学的活性が変化した酸化誘導体を生成する可能性があり、一方、置換反応は、異なる特性を持つアナログを生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: This compoundは、細菌ヘリカーゼヌクレアーゼの阻害を研究するための分子プローブとして使用され、DNA修復と組み換えのメカニズムに関する洞察を提供します.
生物学: 生物学的研究では、this compoundは、細菌の生理学と病原性におけるAddABおよびRecBCD酵素の役割を調べるために使用されます.
医学: This compoundは、細菌のDNA修復機構を標的にして感染症と戦う、抗菌剤としての潜在的な治療的用途があります.
産業: 主に研究で使用されていますが、this compoundの阻害特性は、新しい抗菌剤の開発など、産業用途のために探求することができます.
科学的研究の応用
Antibacterial Activity
ML328 has been evaluated for its antibacterial properties through various studies, demonstrating significant efficacy against multiple strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies show that this compound exhibits an MIC of approximately 0.5 µg/ml against wild-type Escherichia coli strains. In mutant strains lacking recA or recB, the MIC values were reduced to 0.125 µg/ml, indicating enhanced sensitivity due to the absence of these repair pathways .
- Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for this compound have been reported at 0.255 µg/ml in wild-type strains . This indicates strong potential for clinical applications in treating infections caused by resistant bacteria.
Strain | This compound MIC (µg/ml) | This compound IC50 (µg/ml) |
---|---|---|
Wild-type | 0.5 ± 0.00 | 0.255 ± 0.03 |
ΔrecA | 0.125 ± 0.00 | 0.036 ± 0.002 |
ΔrecB | 0.167 ± 0.07 | 0.036 ± 0.003 |
Targeting Antibiotic Resistance
The development of this compound is particularly relevant in the context of rising antibiotic resistance among bacterial pathogens. Research indicates that this compound can sensitize resistant strains to existing antibiotics, such as ciprofloxacin (CFX). For instance, when combined with CFX, this compound demonstrated an increase in potency against Staphylococcus aureus, suggesting its utility in combination therapies .
High-Throughput Screening Results
In a high-throughput screening campaign, this compound was identified as a potent inhibitor of bacterial growth in the presence of T4 gene 2 mutant phage, which blocks RecBCD activity . This finding underscores the potential of this compound as a molecular probe in understanding bacterial DNA repair mechanisms.
Clinical Relevance
A study highlighted the role of this compound in re-sensitizing multidrug-resistant Staphylococcus aureus to fluoroquinolones, showcasing its practical application in clinical settings where antibiotic resistance poses significant challenges . The ability to enhance the efficacy of existing antibiotics could lead to improved treatment outcomes for patients with resistant infections.
Conclusion and Future Directions
This compound represents a promising avenue for research into novel antibacterial therapies targeting DNA repair mechanisms in bacteria. Its dual inhibitory action on AddAB and RecBCD complexes positions it as a valuable tool for both basic research and clinical applications aimed at tackling antibiotic resistance.
Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy across a broader spectrum of bacterial pathogens to fully realize its therapeutic potential.
作用機序
ML328は、細菌のAddABおよびRecBCDヘリカーゼヌクレアーゼを選択的に阻害することによってその効果を発揮します . これらの酵素は、細菌の生存と病原性に不可欠なプロセスである、DNA二本鎖切断の修復と遺伝子組み換えに関与しています . これらの酵素を阻害することで、this compoundはDNA修復機構を破壊し、DNA損傷剤に対する細菌の感受性を高め、細菌の生存率を低下させます . This compoundの分子標的は、AddABおよびRecBCD酵素複合体の活性部位であり、そこで結合して触媒活性を阻害します .
類似の化合物との比較
This compoundは、AddABとRecBCDヘリカーゼヌクレアーゼの両方に対する二重の阻害活性を持つ点でユニークです . 類似の化合物には、細菌のDNA修復酵素の他の阻害剤が含まれ、次のようなものがあります。
ニトロフランアミド: これらの化合物は、細菌ヘリカーゼヌクレアーゼも阻害しますが、選択性と効力のプロファイルが異なる場合があります.
ピペミド酸誘導体: This compoundと同様に、これらの化合物はピペミド酸骨格に基づいており、細菌酵素に対する阻害活性を示します.
これらの類似の化合物と比較して、this compoundは、その二重の活性と高い選択性により際立っており、細菌のDNA修復機構の研究や新しい抗菌療法の開発のための貴重なツールとなっています .
類似化合物との比較
ML328 is unique in its dual inhibitory activity against both AddAB and RecBCD helicase-nucleases . Similar compounds include other inhibitors of bacterial DNA repair enzymes, such as:
Nitrofuran amides: These compounds also inhibit bacterial helicase-nucleases but may have different selectivity and potency profiles.
Pipemidic acid derivatives: Similar to this compound, these compounds are based on the pipemidic acid scaffold and exhibit inhibitory activity against bacterial enzymes.
Compared to these similar compounds, this compound stands out due to its dual activity and high selectivity, making it a valuable tool for studying bacterial DNA repair mechanisms and developing new antibacterial therapies .
生物活性
ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.
This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.
- Half-maximal Inhibition Concentrations (IC50) :
- RecBCD : 25 μM
- AddAB : 5 μM
These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .
Efficacy Against Multidrug-Resistant Strains
Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .
Comparative Studies
The following table summarizes the biological activity of this compound compared to other known inhibitors:
Compound | Target Enzyme | IC50 (μM) | Notes |
---|---|---|---|
This compound | RecBCD | 25 | Dual inhibitor; significant activity against MDR strains |
This compound | AddAB | 5 | First-in-class inhibitor; enhances antibiotic efficacy |
IMP-1700 | RecBCD | TBD | More potent than this compound; developed from SAR studies |
Adozelesin | RecBCD | TBD | Non-selective; high cytotoxicity due to DNA-alkylation |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Case Study: MRSA Infection
A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics . -
Case Study: E. coli Resistance
In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.
- Modifications included:
- Substitution of aromatic groups to improve interaction with enzyme active sites.
- Exploration of different thiourea derivatives to assess their impact on biological activity.
These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .
特性
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。